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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of two prominent ACAT inhibitors, Sandoz 58-035 and avasimibe, in the
context of cancer research. This document synthesizes experimental data on their
performance, details relevant experimental methodologies, and visualizes their mechanisms of
action.

Introduction

Altered cholesterol metabolism is an emerging hallmark of various cancers. Tumor cells often
exhibit increased uptake and esterification of cholesterol, which contributes to cell proliferation,
membrane integrity, and signaling pathway activation. Acyl-CoA:cholesterol acyltransferase
(ACAT), also known as sterol O-acyltransferase (SOAT), is a key enzyme responsible for the
esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The
inhibition of ACAT has therefore become a promising therapeutic strategy in oncology. This
guide focuses on two well-studied ACAT inhibitors, Sandoz 58-035 and avasimibe, providing a
comparative analysis of their anti-cancer effects based on published preclinical data.

Mechanism of Action

Both Sandoz 58-035 and avasimibe are competitive inhibitors of ACAT, primarily targeting
ACAT1, which is ubiquitously expressed and often upregulated in cancer cells. By blocking
ACAT1, these compounds prevent the conversion of free cholesterol to cholesteryl esters. This
leads to two key downstream effects that contribute to their anti-cancer activity:
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e |ncreased Intracellular Free Cholesterol: The accumulation of unesterified cholesterol can
induce endoplasmic reticulum (ER) stress and apoptosis.

» Depletion of Cholesteryl Esters: Reduced levels of stored cholesteryl esters limit the
availability of cholesterol required for the rapid proliferation of cancer cells and the formation
of lipid rafts, which are important signaling platforms.

This disruption of cholesterol homeostasis impacts several oncogenic signaling pathways, most
notably the PI3BK/AKT/SREBP-1 and Wnt/p-catenin pathways.

Comparative Performance Data

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of
Sandoz 58-035 and avasimibe in various cancer models.

Table 1: In Vitro Cytotoxicity (1IC50 Values)

Compound Cell Line Cancer Type IC50 (pM) Citation
Sandoz 58-035 PC-3 Prostate Cancer 17.2 [1]
Avasimibe PC-3 Prostate Cancer 7.3 [1]
LNCaP-HP Prostate Cancer 9.6 [1]

U251 Glioblastoma 20.29 [2]

us7 Glioblastoma 28.27 [2]

Caco-2 Colorectal 3.93-13.71 [3]

Cancer

Table 2: In Vivo Efficacy in Prostate Cancer Xenograft
Model (PC-3 cells)
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Administration Tumor Growth

Compound Dosage o Citation
Route Inhibition
Significant
) reduction in
Sandoz 58-035 15 mg/kg/day Intraperitoneal [1]

tumor growth

and weight

~2-fold inhibition

of tumor growth,
Avasimibe 15 mg/kg/day Intraperitoneal significant [1]

reduction in

tumor weight

Signaling Pathways

The anti-cancer effects of Sandoz 58-035 and avasimibe are mediated through the modulation
of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PISK/AKT/SREBP-1 Pathway

In many cancers, the PI3K/AKT pathway is hyperactivated, often due to the loss of the tumor
suppressor PTEN. This activation promotes the maturation and nuclear translocation of Sterol
Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipid
biosynthesis. By inhibiting ACAT, Sandoz 58-035 and avasimibe cause an accumulation of free
cholesterol, which in turn suppresses the processing and activation of SREBP-1, thereby
reducing the expression of lipogenic genes and inhibiting cancer cell growth.
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Figure 1: Inhibition of ACAT1 by Sandoz 58-035 or avasimibe disrupts the PI3BK/AKT/SREBP-1
signaling pathway.

Whnt/B-catenin Pathway

The Wnt/B-catenin signaling pathway is crucial for cancer cell proliferation, migration, and
metastasis. The secretion and activity of Wnt proteins are dependent on their post-translational
modification, including acylation with fatty acids. By inhibiting ACAT, Sandoz 58-035 and
avasimibe reduce the availability of fatty acids derived from the hydrolysis of cholesteryl esters.
This impairs the acylation and subsequent secretion of Wnt proteins, leading to the
downregulation of the Wnt/[3-catenin signaling cascade.[4][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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